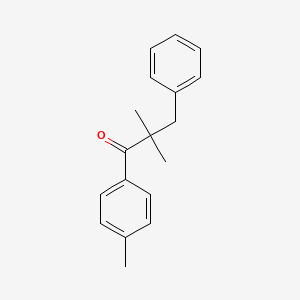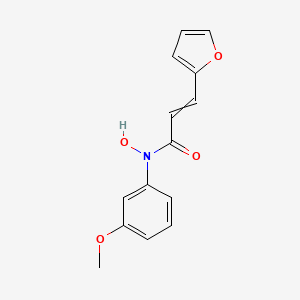
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine is a chemical compound with a unique structure that falls under the category of azocines Azocines are heterocyclic compounds containing a nitrogen atom within an eight-membered ring
Méthodes De Préparation
The synthesis of 1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of hydrogen chloride in aqueous ethanol, leading to ring contraction and formation of the desired azocine structure . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Applications De Recherche Scientifique
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes, thereby affecting the biological processes regulated by these enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine can be compared with other similar compounds, such as:
- 2,3,4,5,6,7-hexahydroindene
- Dihydroedulane II
- 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[(2S,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl]urée
These compounds share structural similarities but differ in their specific functional groups and properties, which can lead to different reactivity and applications.
Propriétés
Numéro CAS |
113123-24-3 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
1-oxido-2,3,4,5,6,7-hexahydroazocin-1-ium |
InChI |
InChI=1S/C7H13NO/c9-8-6-4-2-1-3-5-7-8/h6H,1-5,7H2 |
Clé InChI |
UGOFQHDOJUTQMG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC[N+](=CCC1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


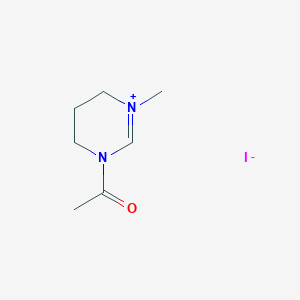
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
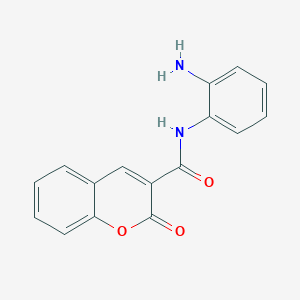
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
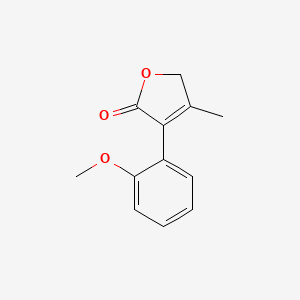
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)

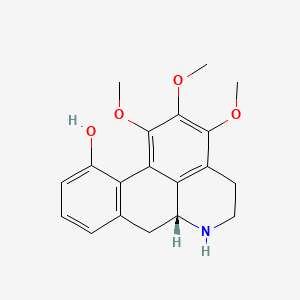
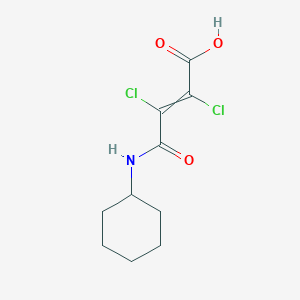
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
